Niazinin A

Description

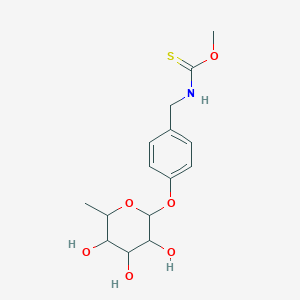

Niazinin A (C₁₅H₂₁NO₆S, MW 343.4) is a naturally occurring thiocarbamate glycoside first isolated from Moringa oleifera leaves via bioassay-guided fractionation . Structurally, it features a phenyl ring with a methyl group in the ortho position and a thiocarbamate moiety linked to a sugar unit, distinguishing it from synthetic analogs . This compound and its isomer niazinin B (cis vs. trans rotamers) were identified as key bioactive constituents in M. oleifera, contributing to its ethnomedicinal use in hypertension and inflammation .

Properties

IUPAC Name |

O-methyl N-[[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]methyl]carbamothioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6S/c1-8-11(17)12(18)13(19)14(21-8)22-10-5-3-9(4-6-10)7-16-15(23)20-2/h3-6,8,11-14,17-19H,7H2,1-2H3,(H,16,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIAMMQYAZSWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201111975 |

Source

|

| Record name | Carbonimidothioic acid, N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]-, O-methyl ester, [C(E)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148152-07-2 |

Source

|

| Record name | Carbonimidothioic acid, N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]-, O-methyl ester, [C(E)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148152-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonimidothioic acid, N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]-, O-methyl ester, [C(E)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Niazinin A, a thiocarbamate glycoside derived from the leaves of Moringa oleifera, has garnered attention for its diverse biological activities, particularly in the fields of oncology and cardiovascular health. This article synthesizes existing research findings, including molecular docking studies, pharmacokinetic profiles, and case studies, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a sulfur atom and multiple hydroxyl groups. Its chemical formula is . The compound's properties align with Lipinski's rule of five, indicating favorable drug-likeness with good absorption and distribution characteristics .

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against cancer cells. In silico molecular docking studies revealed that this compound binds effectively to key receptors involved in cancer progression, specifically Aurora kinase-1 and VEGFR1. The binding energies calculated were -6.11 kcal/mol for Aurora kinase-1 and -7 kcal/mol for VEGFR1, indicating strong binding affinity . These interactions suggest that this compound may inhibit angiogenesis and promote apoptosis in cancer cells.

Table 1: Binding Energies of this compound with Target Proteins

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| Aurora kinase-1 | -6.11 |

| VEGFR1 | -7.00 |

Cardiovascular Effects

This compound has also been identified as a hypotensive agent. It was isolated during bioassay-guided studies aimed at discovering novel antihypertensive compounds from Moringa oleifera. The compound demonstrated significant reductions in blood pressure in animal models, suggesting potential therapeutic applications in managing hypertension .

Pharmacokinetics and Toxicity Profile

The pharmacokinetic profile of this compound indicates good absorption and distribution properties without major toxic effects. Studies using the OSIRIS software predicted that this compound possesses favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, making it a promising candidate for further pharmaceutical development .

Table 2: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 357.4 g/mol |

| Log P | 2.157 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 6 |

Case Studies and Clinical Relevance

A review of case studies highlights the therapeutic potential of this compound in various health contexts. For example, one study explored its role as an antileishmanial agent, demonstrating efficacy against Leishmania species in vitro . Another investigation focused on its anticancer properties, where it was shown to inhibit tumor growth in mouse models subjected to chemical carcinogenesis protocols .

Scientific Research Applications

Chemical and Biological Properties

Niazinin A has a molecular formula of and a molecular weight of 343.4 g/mol. It is characterized as a solid substance with an off-white to light yellow color and is soluble in DMSO. The compound exhibits significant biological activity, including:

- Hypotensive Effects : this compound has been shown to lower blood pressure in animal models. Studies indicate that intravenous administration of this compound at doses ranging from 1 to 10 mg/kg resulted in hypotensive effects, likely mediated through calcium antagonist mechanisms .

- Antileishmanial Activity : this compound displays potent leishmanicidal properties with an IC50 value of 5.25 µM, indicating its potential as a therapeutic agent against leishmaniasis .

- Anti-inflammatory Properties : The compound interacts with proinflammatory mediators, suggesting its role in reducing inflammation .

Scientific Research Applications

This compound has several applications across different fields:

Pharmacology

- Hypertension Treatment : Due to its hypotensive properties, this compound is being explored as a potential treatment for hypertension. Its mechanism involves calcium channel blockade and modulation of vascular tone .

- Antileishmanial Drug Development : With its demonstrated efficacy against leishmaniasis, this compound may serve as a lead compound for developing new antileishmanial therapies .

Biochemistry

- Study of Glycosides : As a thiocarbamate glycoside, this compound contributes to the understanding of glycoside chemistry and its biological implications. Research into its structure and interactions aids in the synthesis of related compounds with improved efficacy .

Cancer Research

- Anticancer Potential : The antiproliferative effects against cancer-related pathways make this compound a candidate for further investigation in oncology. Its ability to inhibit key signaling pathways involved in tumor growth could lead to novel cancer therapies .

Case Studies and Experimental Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Niazinin B

- Structural Difference : Niazinin B is the cis rotamer of niazinin A, differing in the orientation of the NH group relative to sulfur .

- Bioactivity : Both isomers exhibit hypotensive effects, but this compound shows superior binding affinity to angiotensin-converting enzyme (ACE) residues (e.g., GLN-23, GLU-89 at 1.7–2.4 Å) . Niazinin B’s cis configuration may reduce membrane permeability, impacting bioavailability .

Niazimicin

- Structural Difference : Niazimicin lacks the methyl group in the phenyl ring but retains the thiocarbamate-sugar scaffold .

- Bioactivity : While both compounds inhibit EBV activation, niazimicin’s hydrogen bonds (e.g., with ARG-203 at 2.1 Å) are shorter than kaempferol’s, enhancing protease inhibition . Niazimicin also demonstrates stronger anti-adipogenic effects compared to this compound .

Niaziminin A+B

- Structural Difference : Features an acetoxy group at the 4′-position, critical for EBV inhibition .

- Bioactivity : The acetoxy group enhances binding to SARS-CoV-2 Mpro (BE = −7.2 kcal/mol) compared to this compound (BE = −6.5 kcal/mol), suggesting divergent therapeutic applications .

Comparison with Functionally Similar Compounds

Kaempferol

- Structural Difference: A flavonoid lacking the thiocarbamate group.

- Bioactivity : Both inhibit ACE, but this compound forms closer hydrogen bonds (1.7–2.4 Å vs. 2.2–2.8 Å for kaempferol), correlating with stronger hypotensive effects .

O-Ethyl N-Carbamothioate

- Structural Difference : Synthetic analog with an ethyl group replacing the sugar unit.

- Bioactivity : Despite structural mimicry, it shows 30% lower binding affinity to Mpro than this compound, highlighting the importance of the glycoside moiety in natural compounds .

Glucomoringin Isothiocyanate

- Structural Difference : An isothiocyanate derivative lacking the thiocarbamate linkage.

- Bioactivity : While both compounds exhibit anti-inflammatory effects, glucomoringin’s isothiocyanate group confers stronger antioxidant activity, whereas this compound’s thiocarbamate enhances protease inhibition .

Key Data Tables

Table 1: Structural and Bioactive Comparison

Table 2: Binding Interactions

Research Findings and Implications

- Hypotensive Mechanism: this compound’s thiocarbamate group inhibits ACE more effectively than flavonoid-based compounds like quercetin .

- Anticancer Potential: Molecular docking reveals this compound binds VEGFR1 with −8.9 kcal/mol, suppressing angiogenesis in cancer cells .

- Selectivity : this compound’s CC₅₀ (31.6 µM) is 6-fold higher than its IC₅₀ (5.25 µM), indicating low cytotoxicity .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis yield of Niazinin A in laboratory settings?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions (e.g., temperature, solvent polarity, catalyst load) while monitoring yield via HPLC or gravimetric analysis. Evidence from reproducible protocols emphasizes the need to document solvent purity, reaction time, and stoichiometric ratios rigorously. For novel compounds, elemental analysis and spectral characterization (NMR, IR) are mandatory to confirm identity and purity . Yield calculations should prioritize gravimetric measurements over spectroscopic estimates to minimize error .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural purity and stability?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and / NMR are essential for structural elucidation. Purity validation should combine reversed-phase HPLC (with UV/Vis detection) and thermogravimetric analysis (TGA) to assess degradation thresholds. For stability studies, accelerated aging experiments under controlled humidity/temperature with periodic HPLC monitoring are recommended. Ensure all protocols cite calibration standards and reference compounds to enhance reproducibility .

Q. How can researchers design in vitro assays to preliminarily assess this compound’s bioactivity against cancer cell lines?

- Methodological Answer : Use standardized cell lines (e.g., MCF-7, HeLa) with positive/negative controls. Dose-response curves (IC calculations) should employ serial dilutions (e.g., 0.1–100 µM) and triplicate measurements. Include cytotoxicity assays (e.g., MTT or resazurin) and apoptosis markers (Annexin V/PI staining). Statistical validation (e.g., ANOVA with post-hoc tests) is critical to distinguish biological activity from experimental noise. Document cell culture conditions (media, CO levels) to align with NIH preclinical guidelines .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound (e.g., divergent IC values across studies)?

- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell passage number, incubation time). Conduct meta-analyses of published protocols to identify confounding factors. Replicate key studies under controlled conditions, standardizing cell lines, solvent carriers (e.g., DMSO concentration), and endpoint measurements. Use Bland-Altman plots or Cohen’s d to quantify effect size differences. Transparent reporting of raw data in supplementary materials is critical for cross-validation .

Q. How should mechanistic studies of this compound’s anti-inflammatory properties balance in silico modeling with experimental validation?

- Methodological Answer : Begin with molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or NF-κB. Validate predictions using surface plasmon resonance (SPR) for binding kinetics and Western blotting for protein expression changes. Prioritize orthogonal assays (e.g., ELISA for cytokine levels) to confirm pathway modulation. Computational parameters (force fields, solvation models) must be explicitly documented to enable replication .

Q. What statistical approaches are recommended for analyzing dose-dependent synergies between this compound and conventional chemotherapeutics?

- Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to classify additive, synergistic, or antagonistic effects. Generate isobolograms and validate with Bliss independence tests. Ensure sample sizes are powered (e.g., G*Power software) to detect clinically relevant interactions. Address batch effects via randomized block designs and include sham-treated controls. Raw datasets must be archived in accessible repositories to support secondary analyses .

Data Reproducibility and Reporting

Q. How can researchers ensure the reproducibility of this compound’s pharmacokinetic profiles across preclinical models?

- Methodological Answer : Standardize administration routes (e.g., oral vs. intravenous) and sampling intervals. Use LC-MS/MS for plasma concentration measurements with deuterated internal standards. Report pharmacokinetic parameters (AUC, , ) using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). Cross-validate results in multiple animal models (e.g., rodents vs. zebrafish) and disclose strain-specific metabolic variations in supplementary materials .

Q. What guidelines should be followed when publishing conflicting data on this compound’s toxicity thresholds?

- Methodological Answer : Adhere to OECD test guidelines (e.g., Acute Oral Toxicity 423) and report LD values with 95% confidence intervals. Disclose solvent effects and animal husbandry conditions. Use histopathology data (e.g., liver/kidney sections) to contextualize biochemical markers (ALT, creatinine). For transparency, publish negative results and raw datasets alongside primary findings to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.